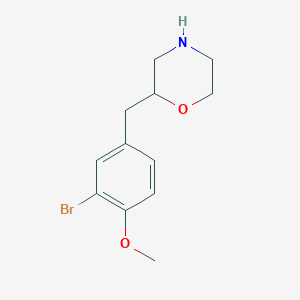

2-(3-Bromo-4-methoxy-benzyl)-morpholine

Description

Contextualizing Morpholine (B109124) as a Heterocyclic Chemical Scaffold

Structural Significance and Conformational Analysis of the Morpholine Ring

The morpholine ring typically adopts a stable chair-like conformation, similar to cyclohexane. researchgate.net This conformation is flexible, and the ring can undergo interconversion between two chair forms. nih.gov Spectroscopic and computational studies have identified two stable conformers: one with the N-H bond in an equatorial position (Chair-Eq) and another with it in an axial position (Chair-Ax). acs.org The equatorial conformer is generally predominant. researchgate.net

The presence of the ether oxygen atom opposite the nitrogen atom is a key structural feature. It withdraws electron density from the nitrogen, making morpholine less basic (pKa of the conjugate acid is ~8.5) than similar secondary amines like piperidine. wikipedia.orgnih.gov This attenuated basicity, combined with its flexible conformation and a balance of lipophilic and hydrophilic character, allows the morpholine moiety to participate in various molecular interactions without introducing excessive basicity into a parent molecule. researchgate.netresearchgate.net

| Property | Value |

|---|---|

| Chemical Formula | C₄H₉NO |

| Molar Mass | 87.12 g/mol |

| Appearance | Colorless liquid wikipedia.org |

| Odor | Weak, ammonia- or fish-like wikipedia.org |

| pKa (conjugate acid) | ~8.5 |

| Conformation | Chair researchgate.net |

Versatility of Substituted Morpholine Frameworks in Organic Synthesis

The morpholine framework is a highly adaptable scaffold for organic synthesis. e3s-conferences.org Chemists have developed numerous methods to create substituted morpholines, which serve as valuable intermediates for more complex molecules. researchgate.netresearchgate.net These synthetic strategies often start from accessible precursors like amino alcohols or epoxides and allow for the controlled installation of various substituents on the carbon and nitrogen atoms of the ring. nih.govorganic-chemistry.org

The ability to introduce substituents at different positions of the morpholine ring with stereochemical control is particularly important. nih.gov Chiral substituted morpholines are employed as versatile synthons for preparing enantiomerically pure compounds. researchgate.net The development of multicomponent reactions and catalytic methods has further expanded the toolbox for assembling highly functionalized morpholine and piperazine (B1678402) derivatives from simple starting materials. acs.orgnih.gov This synthetic tractability makes the morpholine scaffold a reliable choice for building libraries of diverse chemical compounds for screening and methodological studies. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO2 |

|---|---|

Molecular Weight |

286.16 g/mol |

IUPAC Name |

2-[(3-bromo-4-methoxyphenyl)methyl]morpholine |

InChI |

InChI=1S/C12H16BrNO2/c1-15-12-3-2-9(7-11(12)13)6-10-8-14-4-5-16-10/h2-3,7,10,14H,4-6,8H2,1H3 |

InChI Key |

LBOUKUJFJRCKMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CNCCO2)Br |

Origin of Product |

United States |

Significance of Benzyl and Substituted Aryl Moieties in Synthetic and Methodological Chemistry

The benzyl (B1604629) group, which consists of a benzene (B151609) ring attached to a CH₂ group, is a cornerstone functional group in organic synthesis. ontosight.aithecontentauthority.com Its utility stems from its relative stability and the various transformations it can undergo. Benzyl groups are frequently used as protecting groups for alcohols, amines, and other functional groups due to their ease of installation and selective removal under mild hydrogenolysis conditions. researchgate.net

Substituted aryl moieties, particularly those bearing halogens, are of immense importance in methodological chemistry. mdpi.com A halogen atom, such as bromine, on an aromatic ring serves as a powerful functional handle for carbon-carbon and carbon-heteroatom bond formation. It enables a wide array of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netorganic-chemistry.org These reactions are fundamental tools for constructing complex molecular architectures. The electronic properties of the aryl ring can be fine-tuned by other substituents, such as methoxy (B1213986) groups, which can influence the reactivity of the ring and its attached functional groups. researchgate.netresearchgate.net

Rationale for Investigating 2 3 Bromo 4 Methoxy Benzyl Morpholine As a Model Chemical Entity for Advanced Synthetic and Mechanistic Studies

Established Approaches to Morpholine Ring Synthesis

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms (tetrahydro-1,4-oxazine), is a common scaffold in medicinal chemistry. Its synthesis can be achieved through various cyclization strategies.

Cyclization Reactions for Tetrahydro-1,4-oxazine Construction

The construction of the morpholine ring, chemically known as tetrahydro-1,4-oxazine, is a fundamental process in organic synthesis. researchgate.net A prevalent method involves the cyclization of β-amino alcohols. These reactions typically proceed via N-alkylation with a two-carbon electrophile, followed by an intramolecular Williamson ether synthesis. For instance, the reaction of a 2-aminoethanol derivative with a 1,2-dihaloethane or a similar dielectrophile under basic conditions can lead to the formation of the morpholine ring.

Another approach involves the tandem reaction of 1,2-amino alcohols with reagents like ethylene sulfate in the presence of a base, which provides a redox-neutral pathway to N-monoalkylation and subsequent cyclization. Alternative strategies include the intramolecular hydroalkoxylation of N-tethered alkenes mediated by catalysts such as boron trifluoride etherate. Metal-catalyzed cyclization reactions, for example, using palladium or iron catalysts, have also been developed to afford morpholine derivatives from appropriate acyclic precursors. researchgate.net

Recent advancements have focused on developing more efficient and environmentally friendly methods. These include one-pot procedures that combine multiple steps, such as hydroamination and asymmetric transfer hydrogenation, to produce substituted morpholines from readily available starting materials. researchgate.net

Asymmetric Cyclization Strategies for Chiral Morpholines

The synthesis of chiral morpholines is of significant interest due to their prevalence in biologically active molecules. Asymmetric strategies aim to control the stereochemistry at the chiral centers of the morpholine ring. These methods can be broadly categorized based on when the stereocenter is established: before, during, or after the cyclization of the morpholine ring. organic-chemistry.orgorganic-chemistry.orgnih.gov

One common approach is to start with a chiral amino alcohol, which is a readily available starting material from the chiral pool. Cyclization of these enantiopure precursors ensures the stereochemical integrity of the final morpholine product.

Catalytic asymmetric methods offer an efficient alternative. For example, transition-metal-catalyzed asymmetric hydrogenation of unsaturated morpholine precursors, known as dehydromorpholines, can produce chiral 2-substituted morpholines with high enantioselectivity. organic-chemistry.orgorganic-chemistry.org Rhodium complexes with chiral bisphosphine ligands have proven effective in this transformation. organic-chemistry.orgorganic-chemistry.org Organocatalysis has also been employed, for instance, in intramolecular aza-Michael additions to construct chiral 3-acylmethyl morpholines. organic-chemistry.org These catalytic methods provide access to a variety of enantiomerically enriched morpholine derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov

Formation of Morpholine-2,5-Diones from Amino Acid Precursors

Morpholine-2,5-diones are cyclic depsipeptides that can serve as precursors to certain morpholine derivatives. These compounds are typically synthesized from α-amino acid precursors. nih.govnih.govchemistryviews.orgacs.org A common and straightforward route involves a two-step process. nih.gov First, an α-amino acid is reacted with an α-halogenated acyl halide, such as chloroacetyl chloride, to form an N-(α-haloacyl)-α-amino acid. nih.govchemistryviews.org This reaction is typically performed in the presence of a base to facilitate the acylation of the amine group. nih.gov

The subsequent step is the cyclization of the N-(α-haloacyl)-α-amino acid salt. nih.govchemistryviews.org This intramolecular cyclization is often promoted by heating, leading to the formation of the six-membered morpholine-2,5-dione ring. chemistryviews.org While this method can be high-yielding, it may lead to some degree of racemization if optically active amino acids are used. nih.govchemistryviews.org

Alternative methods for the synthesis of morpholine-2,5-diones include the intramolecular transesterification of N-(α-hydroxyacyl)-α-amino acid esters and the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. nih.govchemistryviews.org These versatile precursors can be further modified, for instance by reduction, to yield substituted morpholines.

Synthesis of the 3-Bromo-4-methoxy-benzyl Moiety

The 3-bromo-4-methoxy-benzyl group is the key substituent at the 2-position of the target morpholine. Its synthesis requires the regioselective introduction of bromine and methoxy groups onto a toluene or related aromatic precursor.

Methods for Bromobenzyl Substructure Preparation

The preparation of bromobenzyl substructures can be achieved through several synthetic routes. A common method for producing p-bromobenzyl bromide involves the direct bromination of p-bromotoluene under illumination. googleapis.comresearchgate.net This free-radical substitution reaction selectively brominates the benzylic methyl group. The resulting crude product can then be purified by recrystallization. googleapis.comresearchgate.net

Another approach involves the bromination of benzyl (B1604629) cyanide. This multi-step synthesis starts with the chlorination of toluene to form benzyl chloride, which is then converted to benzyl cyanide by reaction with sodium cyanide. Subsequent bromination of benzyl cyanide yields the bromobenzyl cyanide. e3s-conferences.org For the synthesis of specifically substituted bromobenzyl compounds, starting from a pre-functionalized aromatic ring is often necessary. For instance, a substituted toluene can be brominated at the benzylic position using N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide.

Synthetic Routes to Methoxybenzyl Analogues

The synthesis of methoxybenzyl analogues often starts from commercially available precursors such as vanillin or 3,4,5-trimethoxybenzoic acid. A general method for introducing a methoxy group onto a benzene (B151609) ring is through nucleophilic aromatic substitution (SNAr) on an activated aryl halide. For example, 4-bromo-2-fluorobenzaldehyde can be converted to 4-bromo-2-methoxybenzaldehyde by reaction with sodium methoxide, although yields may be modest. A more efficient process involves the reaction of 4-bromo-2-fluorobenzaldehyde with methanol in the presence of potassium carbonate to minimize side reactions.

For the synthesis of the specific 3-bromo-4-methoxybenzyl moiety, a plausible route could start from 3-bromo-4-hydroxybenzaldehyde. Williamson ether synthesis with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base would yield 3-bromo-4-methoxybenzaldehyde. Subsequent reduction of the aldehyde to the corresponding alcohol, followed by conversion to a benzyl halide (e.g., using PBr3 or SOCl2), would provide the desired 3-bromo-4-methoxy-benzyl halide, a key intermediate for coupling with the morpholine ring. Another approach could involve the direct methoxylation of a suitable precursor followed by bromination at the desired position.

Formation of Benzyl Ether Linkages via Chemical Transformations

While the target molecule, this compound, contains a carbon-carbon bond between the benzyl group and the morpholine ring, the formation of the morpholine ring itself relies on the creation of an internal ether linkage. A common and effective strategy for constructing the morpholine core is through the intramolecular cyclization of a substituted N-(2-hydroxyethyl)amino alcohol derivative. nih.gov This process, typically an intramolecular Williamson ether synthesis, forms the crucial C-O-C bond that defines the morpholine heterocycle.

In a synthetic route targeting this compound, the precursor would be an N-substituted 1-(3-bromo-4-methoxyphenyl)-3-aminopropan-2-ol derivative. The key cyclization step involves the deprotonation of the hydroxyl group, which then acts as a nucleophile, displacing a leaving group on the N-alkyl substituent to form the six-membered ring.

Key Transformation:

Strategies for C-N Bond Formation at the Morpholine-2 Position

The construction of the carbon-nitrogen bonds within the morpholine ring is fundamental to its synthesis. Various strategies can be employed to form the ring system, with the specific approach influencing how the 3-bromo-4-methoxy-benzyl substituent is incorporated at the C-2 position.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, particularly for the N-alkylation of amines. masterorganicchemistry.com This reaction proceeds in two stages: the formation of an imine or iminium ion from an amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

While this method does not form the C-2 benzyl linkage of the target molecule, it is a primary strategy for modifying the morpholine nitrogen (N-4 position) after the core structure has been assembled. For instance, if a synthesis yields this compound as a secondary amine, it can be further functionalized using reductive amination. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comacs.org

The general protocol involves reacting the parent 2-substituted morpholine with an aldehyde or ketone in the presence of a suitable reducing agent. This versatile method allows for the introduction of a wide array of substituents onto the morpholine nitrogen. nih.govresearchgate.net

Nucleophilic displacement (Sₙ2) reactions are central to many morpholine synthesis strategies. A highly effective approach for forming the morpholine ring involves the intramolecular cyclization of an N-(2-haloethyl)amino alcohol precursor. nih.gov In this method, the amino alcohol is first alkylated with a reagent containing a leaving group, such as 2-chloroethanol. The subsequent intramolecular Sₙ2 reaction, where the hydroxyl group (often as an alkoxide) displaces the halide, yields the morpholine ring.

For the synthesis of this compound, a plausible pathway starts with 2-amino-1-(3-bromo-4-methoxyphenyl)ethanol. This chiral amino alcohol can be alkylated on the nitrogen with a 2-haloethanol derivative. A subsequent base-mediated intramolecular cyclization would then form the desired 2-substituted morpholine ring. This strategy offers good control over the substitution pattern and is a cornerstone of classical morpholine synthesis. researchgate.net

Multi-component reactions (MCRs) offer a highly efficient route for the de novo synthesis of complex heterocyclic scaffolds like morpholines in a single step from simple precursors. nih.govnih.govmdpi.com An MCR approach to this compound could be envisioned by combining 3-bromo-4-methoxybenzaldehyde, an amine source like ethanolamine, an isocyanide, and another component in a one-pot reaction. acs.org

A notable example is the Ugi four-component reaction followed by an intramolecular Sₙ2 cyclization. nih.govacs.org In a hypothetical MCR tailored for the target molecule, the starting materials could be selected to assemble the final structure convergently.

| Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Isocyanide) | Component 4 (Acid/Other) | Potential Key Intermediate |

|---|---|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | Ethanolamine | tert-Butyl isocyanide | Chloroacetic acid | Acyclic Ugi adduct poised for intramolecular cyclization |

This strategy allows for the rapid assembly of the substituted morpholine core, embedding the desired benzyl group at the C-2 position directly from simple and readily available starting materials. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

The C-2 position of the target molecule is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry at this position is crucial for applications in medicinal chemistry. Asymmetric synthesis provides a direct route to enantiomerically enriched 2-substituted morpholines.

A highly effective and atom-economical method for synthesizing chiral 2-substituted morpholines is the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 2-substituted 3,4-dihydro-2H-1,4-oxazine. rsc.orgnih.gov This approach has been successfully developed using rhodium complexes with chiral bisphosphine ligands that possess a large bite angle, such as (R,R,R)-SKP. scispace.comsemanticscholar.org

The synthesis begins with the preparation of the unsaturated morpholine precursor, which contains a double bond within the ring. This substrate is then subjected to hydrogenation using a chiral catalyst. The catalyst coordinates to the double bond and delivers hydrogen from a specific face, leading to the formation of one enantiomer in excess. This method has been shown to provide quantitative yields and excellent enantioselectivities (up to 99% ee) for a variety of 2-aryl substituted dehydromorpholines. rsc.orgresearchgate.net The steric and electronic properties of the substituent on the aromatic ring can influence the enantioselectivity of the reaction. scispace.com

| Substrate (Aryl Group) | Catalyst | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 50 | >99 | 92 | rsc.orgscispace.com |

| 4-Fluorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 50 | >99 | 99 | scispace.com |

| 4-Chlorophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 50 | >99 | 99 | scispace.com |

| 4-Bromophenyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 50 | >99 | 99 | scispace.com |

| 2-Naphthyl | [Rh(cod)₂]SbF₆ / (R,R,R)-SKP | 50 | >99 | 96 | rsc.orgscispace.com |

For the specific synthesis of enantiomerically pure this compound, this methodology would involve the asymmetric hydrogenation of a precursor like 2-(3-bromo-4-methoxybenzylidene)morpholine or a related unsaturated cyclic enamine. The high efficiencies and enantioselectivities reported for similar substrates suggest this would be a premier strategy for accessing the chiral target molecule. nih.gov

Diastereoselective Control in Ring-Forming Reactions

The synthesis of 2-substituted morpholines, such as This compound , where the substituent creates a chiral center, necessitates precise control over stereochemistry. Diastereoselective strategies are paramount when additional stereocenters are present or are being formed in the morpholine ring. A plausible and effective method for achieving such control is through the intramolecular cyclization of a chiral amino alcohol precursor.

One potential strategy involves the cyclization of an N-(3-bromo-4-methoxy-benzyl) substituted amino alcohol. This precursor can be synthesized from a chiral amino alcohol, thereby introducing a stereocenter that can direct the stereochemical outcome of the ring-closure. For instance, starting from an enantiomerically pure amino alcohol, a palladium-catalyzed carboamination reaction could be employed to construct the morpholine ring with high diastereoselectivity. nih.gove3s-conferences.org This approach generates the desired heterocycle as a single stereoisomer. nih.gov

Another advanced method involves a photocatalytic, diastereoselective annulation strategy. nih.govacs.org This approach could potentially construct the morpholine scaffold from readily available starting materials using a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.govacs.org Mechanistic studies suggest that these reactions may proceed through radical cation intermediates. nih.gov

The choice of reagents and reaction conditions is critical in directing the stereochemical outcome. For example, in the cyclization of N-substituted ethanolamine derivatives, the use of specific bases and solvents at controlled temperatures can favor the formation of one diastereomer over another. An optimized procedure for a similar N-benzyl protected morpholine synthesis utilized potassium tert-butoxide in acetonitrile at -20 °C to achieve good yields and excellent enantioselectivities. nih.gov

The following table outlines a hypothetical reaction scheme and the expected diastereomeric outcomes based on the choice of a chiral precursor.

| Starting Material (Chiral Amino Alcohol) | Key Reaction Step | Expected Diastereoselectivity |

| (R)-2-amino-3-(3-bromo-4-methoxyphenyl)propan-1-ol | Intramolecular cyclodehydration (e.g., using SOCl₂) orgsyn.org | High, leading to a specific diastereomer of this compound. |

| (S)-2-((3-bromo-4-methoxybenzyl)amino)ethan-1-ol derivative | Pd-catalyzed intramolecular carboamination nih.gov | High (>20:1 dr), favoring the cis or trans product depending on the substrate and catalyst system. |

This table presents a hypothetical pathway based on established methodologies for analogous compounds.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of This compound hinges on the meticulous optimization of reaction conditions to maximize yield and purity, while minimizing side-product formation. A key step to consider for optimization is the ring-closure reaction of a suitable precursor, such as the intramolecular cyclization of an N-(3-bromo-4-methoxy-benzyl)-2-halo-ethylamine derivative.

Optimization of Reaction Conditions:

The critical parameters for optimization include the choice of base, solvent, reaction temperature, and catalyst system (if applicable). A systematic approach, varying one parameter at a time, is typically employed to identify the optimal conditions. For instance, in palladium-catalyzed C-N bond formation for morpholine synthesis, factors such as the palladium source, the phosphine ligand, and the base are all crucial. nih.gov

Below is an interactive data table illustrating a hypothetical optimization study for the base-mediated intramolecular cyclization step.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaH (1.2) | THF | 25 | 24 | 45 |

| 2 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 65 |

| 3 | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 78 |

| 4 | KOtBu (1.2) | Acetonitrile | -20 | 6 | 85 |

| 5 | KOtBu (1.2) | THF | 0 | 6 | 75 |

| 6 | DBU (1.1) | Dichloromethane (B109758) | 25 | 18 | 50 |

This table is a hypothetical representation of an optimization study based on similar reactions reported in the literature. nih.gov

The data suggests that a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) in a polar aprotic solvent like acetonitrile at a reduced temperature could provide the best yield for the cyclization reaction. nih.gov

Isolation and Purification Techniques:

Once the reaction is complete, effective isolation and purification are necessary to obtain the target compound with high purity. A typical work-up procedure might involve quenching the reaction, followed by extraction into an organic solvent. orgsyn.org The combined organic layers are then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. orgsyn.org

Purification of the crude product is commonly achieved through one of the following methods:

Column Chromatography: This is a widely used technique for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is often effective.

Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure (bulb-to-bulb or fractional) can be used for purification, particularly if the impurities have significantly different boiling points.

The final purity of This compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through one- and two-dimensional experiments, the connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the morpholine ring, the benzyl group, and the methoxy substituent.

The aromatic region would feature signals for the three protons on the substituted benzene ring. Based on the substitution pattern (bromo at C3, methoxy at C4, and the benzyl-morpholine moiety at C1), we would anticipate three distinct aromatic proton signals. The proton at the C2 position would likely appear as a doublet, coupled to the proton at C6. The proton at C5 would appear as a doublet of doublets, coupled to the protons at C2 and C6, while the proton at C6 would also be a doublet. chemrxiv.orgchemicalbook.comnist.gov The methoxy group protons (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. chemrxiv.org

The protons of the morpholine ring and the benzylic methylene (B1212753) bridge (-CH₂-) would exhibit more complex signals. The benzylic protons would likely appear as a multiplet due to coupling with the adjacent chiral center at the C2 position of the morpholine ring. The protons of the morpholine ring itself would show a series of complex multiplets in the upfield region of the spectrum, reflecting their diastereotopic nature and mutual spin-spin coupling. The N-H proton of the morpholine ring would likely appear as a broad singlet. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.8 - 7.5 | m | - |

| Methoxy (-OCH₃) | ~3.9 | s | - |

| Morpholine CH₂-O | 3.6 - 4.0 | m | - |

| Morpholine CH₂-N | 2.8 - 3.2 | m | - |

| Morpholine CH | ~3.5 | m | - |

| Benzyl CH₂ | 2.5 - 2.9 | m | - |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, a total of 12 distinct carbon signals are expected, unless there is an accidental overlap of signals.

The aromatic region would show six signals, four for the protonated carbons and two for the quaternary carbons (the carbon bearing the bromo group and the carbon bearing the methoxy group). chemicalbook.comnist.gov The chemical shifts of these carbons are influenced by the electronic effects of the substituents. The carbon attached to the bromine atom (C-Br) would be expected in the range of δ 110-120 ppm, while the carbon attached to the methoxy group (C-O) would be significantly downfield. bldpharm.com

The aliphatic region would contain signals for the four carbons of the morpholine ring and the benzylic methylene carbon. The carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would have characteristic chemical shifts. bldpharm.com The methoxy carbon would appear as a sharp signal around δ 55-60 ppm. chemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-H | 110 - 130 |

| Aromatic C-Br | ~115 |

| Aromatic C-OCH₃ | ~155 |

| Aromatic C-CH₂ | ~135 |

| Methoxy (-OCH₃) | ~56 |

| Morpholine C-O | ~67 |

| Morpholine C-N | ~46 |

| Morpholine C2 | ~58 |

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between adjacent protons in the aromatic ring and within the morpholine ring. google.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the protonated carbons in the molecule. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups. nih.govbldpharm.com

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the morpholine ring.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ would be due to the C-H stretching vibrations of the morpholine and benzyl methylene groups.

C-O-C Ether Stretch: A strong, characteristic absorption band for the aryl ether and the morpholine ether linkage is expected in the 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions.

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-bromine bond.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-O-C (ether) | Asymmetric Stretch | 1200 - 1250 |

| C-O-C (ether) | Symmetric Stretch | 1000 - 1050 |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of approximately equal intensity.

The fragmentation pattern would likely involve the cleavage of the bond between the benzyl group and the morpholine ring, leading to characteristic fragment ions. A major fragment would be expected from the loss of the morpholine ring, giving an ion corresponding to the 3-bromo-4-methoxybenzyl cation. Another significant fragment could arise from the cleavage of the benzyl C-C bond, resulting in a tropylium-like ion. The morpholine ring itself could also undergo fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is established as C₁₂H₁₆BrNO₂.

A key characteristic in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. ulethbridge.caasdlib.org Consequently, the molecular ion in the mass spectrum will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. asdlib.orgmiamioh.edu This distinctive pattern provides immediate evidence for the presence of a single bromine atom in the molecule.

HRMS analysis provides an exact mass measurement, which can be compared against the theoretical mass calculated from the elemental composition. The validation of the molecular formula is confirmed when the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated value.

| Isotopologue | Theoretical m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |

|---|---|---|---|

| C₁₂H₁₇⁷⁹BrNO₂⁺ | 286.0494 | 286.0491 | -1.05 |

| C₁₂H₁₇⁸¹BrNO₂⁺ | 288.0473 | 288.0470 | -1.04 |

Analysis of Fragmentation Pathways for Structural Confirmation

The structural backbone of this compound can be further confirmed by analyzing its fragmentation patterns in tandem mass spectrometry (MS/MS). The fragmentation of the molecular ion is typically initiated by cleavage of the weakest bonds or through characteristic rearrangements. wvu.edu For this molecule, several key fragmentation pathways can be proposed.

A dominant fragmentation pathway for molecules containing a benzyl group is the cleavage of the benzylic C-C bond. thieme-connect.de This would involve the cleavage of the bond between the methylene bridge and the morpholine ring. This can result in two primary fragmentation patterns:

Formation of the Bromomethoxybenzyl Cation: Cleavage can lead to the formation of a stable 3-bromo-4-methoxybenzyl cation (tropylium ion rearrangement is also possible) at m/z 201/203. The corresponding neutral loss would be the morpholine radical.

Formation of the Morpholine Cation: Alternatively, cleavage can result in a protonated morpholine ring fragment or an iminium ion derived from it. Alpha-cleavage is a predominant fragmentation mode for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom within the ring, leading to characteristic fragment ions. libretexts.org A key fragment observed for N-substituted morpholines is often at m/z 86, corresponding to the [C₄H₈NO]⁺ ion.

Subsequent fragmentation of the 3-bromo-4-methoxybenzyl cation (m/z 201/203) could involve the loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z 186/188, followed by the loss of carbon monoxide (CO) to produce a fragment at m/z 158/160. The loss of the bromine atom from the molecular ion or major fragments is another possible pathway. miamioh.edu

| Proposed Fragment Ion | Molecular Formula | Calculated m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₇BrNO₂]⁺ | 286.0/288.0 |

| [3-bromo-4-methoxybenzyl]⁺ | [C₈H₈BrO]⁺ | 201.0/203.0 |

| [M - C₈H₈BrO]⁺ | [C₄H₁₀NO]⁺ | 88.1 |

| [Morpholine iminium ion] | [C₄H₈NO]⁺ | 86.1 |

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a molecule in the solid state. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of analogous morpholine derivatives allows for a detailed and accurate prediction of its solid-state structure, conformation, and intermolecular interactions. researchgate.net

Solid-State Structural Determination of Analogous Morpholine Derivatives

Studies on various substituted morpholine and 1,4-benzoxazine derivatives consistently show that the six-membered morpholine ring adopts a stable chair conformation. eurjchem.comresearchgate.net This conformation minimizes steric and torsional strain. In the case of 2-substituted morpholines, the bulky substituent, here the 3-bromo-4-methoxybenzyl group, is expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. The nitrogen and oxygen atoms within the ring exhibit standard bond lengths and angles, consistent with sp³ hybridization.

| Parameter | Typical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Z (Molecules per unit cell) | 4 |

| Morpholine Ring Conformation | Chair |

| Substituent Position | Equatorial |

Insights into Intermolecular Packing and Crystal Lattice Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions that maximize packing efficiency and thermodynamic stability. nih.gov For this compound, several types of interactions are expected to direct the crystal packing. Although the tertiary amine cannot act as a hydrogen bond donor, the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of similar derivatives, linking molecules into extended networks. eurjchem.com

Furthermore, the presence of the aromatic ring allows for potential π-π stacking interactions between adjacent benzyl groups. The bromine atom can also participate in specific non-covalent interactions, such as halogen bonding (C-Br···O or C-Br···N), which can be a significant structure-directing force. mdpi.com The combination of these weak hydrogen bonds, van der Waals forces, and potential halogen or π-π interactions results in a stable, three-dimensional supramolecular architecture. eurjchem.comnih.gov

Chemical Reactivity and Transformation Studies of 2 3 Bromo 4 Methoxy Benzyl Morpholine

Reactivity of the Morpholine (B109124) Nitrogen Atom

The nitrogen atom within the morpholine ring is a key center of reactivity due to its lone pair of electrons, which imparts nucleophilic and basic properties to the molecule.

The nitrogen atom in the morpholine moiety of 2-(3-Bromo-4-methoxy-benzyl)-morpholine functions as a potent nucleophile. As a secondary amine, its nucleophilicity is generally greater than that of primary amines and ammonia. masterorganicchemistry.com This enhanced reactivity is attributed to the electron-donating inductive effect of the two attached alkyl groups (the benzyl (B1604629) substituent and the ethyl ether portion of the ring), which increases the electron density on the nitrogen atom. fiveable.me However, the nucleophilicity is also tempered by steric hindrance around the nitrogen, which can affect its ability to attack sterically crowded electrophiles. fiveable.meosti.gov The oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which can slightly reduce the nitrogen's basicity and nucleophilicity compared to a similar cyclic secondary amine like piperidine. masterorganicchemistry.com

| Amine Type | Relative Nucleophilicity | Electronic Effects | Steric Hindrance |

|---|---|---|---|

| Primary (R-NH₂) | Moderate | One electron-donating alkyl group | Low |

| Secondary (R₂NH) (e.g., Morpholine) | High | Two electron-donating alkyl groups | Moderate |

| Tertiary (R₃N) | Low (for substitution) | Three electron-donating alkyl groups | High |

| Ammonia (NH₃) | Low | None | Very Low |

The nucleophilic nitrogen of the morpholine ring readily participates in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction with alkyl halides, where the nitrogen atom displaces a halide ion in a nucleophilic substitution reaction. This results in the formation of a quaternary ammonium (B1175870) salt. The reaction rate is dependent on the nature of the alkyl halide, with primary halides being the most reactive. mdpi.com

N-Acylation occurs when the morpholine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an anhydride. derpharmachemica.com This reaction is a common method for forming amides and is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). derpharmachemica.com

| Reaction Type | Electrophile | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | Acetonitrile, reflux | N-Methyl-N-(benzyl)morpholinium iodide salt |

| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃, Acetonitrile, reflux | N-Benzyl-N-(substituted-benzyl)morpholinium bromide salt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine, Dichloromethane (B109758), 0 °C to rt | N-Acetyl-2-(3-bromo-4-methoxy-benzyl)-morpholine |

| N-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, rt | N-Acetyl-2-(3-bromo-4-methoxy-benzyl)-morpholine |

Enamines are versatile synthetic intermediates. libretexts.org Due to resonance involving the nitrogen lone pair and the carbon-carbon double bond, the α-carbon (the carbon atom adjacent to the double bond that was formerly the carbonyl carbon) becomes electron-rich and nucleophilic. organicchemistrytutor.com This allows enamines to undergo reactions with a variety of electrophiles, such as alkyl halides (Stork enamine alkylation) and acyl halides, at the α-carbon. libretexts.orgorganicchemistrytutor.com Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the carbonyl group, yielding an α-substituted aldehyde or ketone. masterorganicchemistry.comlibretexts.org

| Step | Reactants | Typical Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Enamine Formation | This compound + Cyclohexanone (B45756) | Toluene, p-Toluenesulfonic acid (cat.), reflux with water removal | Corresponding cyclohexanone enamine |

| 2. Alkylation | Enamine from Step 1 + Allyl Bromide | Acetonitrile, rt | Iminium salt intermediate |

| 3. Hydrolysis | Iminium salt from Step 2 | Aqueous HCl | 2-Allylcyclohexanone |

Reactions at the Benzylic Carbon Center

The benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring—is another site of significant reactivity. This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize intermediates such as radicals and carbocations through resonance. libretexts.orglibretexts.org

While the parent molecule, this compound, does not have a leaving group on the benzylic carbon, one can be introduced. A common method is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orgchemistrysteps.com This reaction selectively replaces a benzylic hydrogen with a bromine atom, yielding a benzylic halide. chemistrysteps.com This is due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org

Once the benzylic halide is formed, it becomes highly susceptible to nucleophilic substitution. ucalgary.ca These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. quora.comglasp.co

Sₙ1 Pathway: Favored by polar protic solvents and weak nucleophiles. The reaction proceeds through a resonance-stabilized benzylic carbocation intermediate. byjus.com

Sₙ2 Pathway: Favored by strong nucleophiles and polar aprotic solvents. This pathway involves a backside attack by the nucleophile. byjus.com Primary benzylic halides typically favor the Sₙ2 pathway. ucalgary.ca

| Nucleophile | Reagent | Probable Pathway | Product of Substitution |

|---|---|---|---|

| Hydroxide | NaOH(aq) | Sₙ2 | Benzylic Alcohol |

| Cyanide | NaCN | Sₙ2 | Benzylic Nitrile |

| Water | H₂O | Sₙ1 | Benzylic Alcohol |

| Azide | NaN₃ | Sₙ2 | Benzylic Azide |

Oxidative Transformations: The benzylic position is prone to oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄), can oxidize alkyl side chains of aromatic rings. masterorganicchemistry.comlumenlearning.com As long as there is at least one hydrogen atom on the benzylic carbon, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. libretexts.orglumenlearning.com In the case of this compound, this would lead to the formation of 3-bromo-4-methoxybenzoic acid. Milder, more controlled oxidation conditions can potentially yield aldehydes or ketones. acs.org

Reductive Transformations: While oxidation is more common, reductive cleavage of benzylic C-N bonds can also be achieved. nih.gov This transformation is valuable in synthetic chemistry, particularly for the deprotection of amines. Methods for this cleavage can include catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or the use of dissolving metals. numberanalytics.com More recently, electrochemical methods have also been developed for the selective cleavage of benzylic C-N bonds. nih.govmdpi.com

| Transformation | Reagents | Typical Conditions | Major Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₃O⁺ | Heat | 3-Bromo-4-methoxybenzoic acid |

| Oxidation | Na₂Cr₂O₇, H₂SO₄, H₂O | Heat | 3-Bromo-4-methoxybenzoic acid |

| Reductive Cleavage | H₂, Pd/C | Ethanol, rt | 3-Bromo-4-methoxytoluene and Morpholine |

| Reductive Cleavage | Electrochemical Oxidation | Metal-free, water as oxygen source | Corresponding benzaldehyde (B42025) and morpholine |

Reactivity of the Aryl Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions and metalation strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide in this compound is an excellent substrate for these transformations. nih.govmdpi.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation (in Suzuki and related reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the product and regenerate the catalyst. nih.govlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.gov It is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. nih.gov For this compound, a Suzuki-Miyaura reaction would enable the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the C-3 position of the phenyl ring. nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org This method could be used to introduce vinyl groups onto the aromatic ring of the target molecule, which can serve as precursors for further synthetic modifications.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly valuable for synthesizing arylalkynes, which are important intermediates in the preparation of more complex molecules and materials. wikipedia.orglibretexts.org Applying this reaction to this compound would install an alkynyl substituent.

Below is a table summarizing typical conditions for these reactions with analogous aryl bromide substrates.

| Reaction | Coupling Partner | Catalyst/Pre-catalyst | Ligand (if any) | Base | Solvent | Temperature |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, etc. | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane, DMF | 80-120 °C |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, Piperidine | THF, DMF | Room Temp to 80 °C |

| Co-catalyst: CuI |

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides.

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating the deprotonation of the adjacent ortho proton. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. researchgate.net

In the case of this compound, there are two potential directing groups: the methoxy (B1213986) group and the morpholine nitrogen (via the benzyl linker). The methoxy group is a well-established DMG, directing lithiation to its ortho positions (C-3 and C-5). wikipedia.org The tertiary amine of the morpholine ring can also act as a DMG. wikipedia.org However, direct lithiation is complicated by the presence of the aryl bromine. A more common and efficient strategy would be lithium-halogen exchange.

Reacting the aryl bromide with a strong organolithium reagent, such as tert-butyllithium, typically at low temperatures (-78 °C), can induce a bromine-lithium exchange. arkat-usa.org This process would generate a specific aryllithium species at the C-3 position. This intermediate can then react with a variety of electrophiles to introduce new functional groups, as detailed in the table below.

| Electrophile | Reagent Example | Functional Group Introduced |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (-CH₃) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Formamides | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Borates | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Ester (-B(OR)₂) |

Table 2: Functionalization of the Aryllithium Intermediate Derived from this compound via Bromine-Lithium Exchange.

Reactions Involving the Methoxy Group

The methoxy group is a relatively stable ether linkage, but it can be chemically transformed, most commonly through cleavage to reveal a phenol (B47542). This phenol can then be used to create other ether derivatives.

The cleavage of aryl methyl ethers to their corresponding phenols is a fundamental transformation in organic synthesis. organic-chemistry.org One of the most effective and widely used reagents for this purpose is the strong Lewis acid, boron tribromide (BBr₃). nih.govsci-hub.se The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. sci-hub.se

The mechanism begins with the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. nih.govufp.pt This coordination activates the ether for nucleophilic attack. Subsequent cleavage of the methyl-oxygen bond by a bromide ion yields a bromodiborane species and methyl bromide. ufp.ptgvsu.edu Upon aqueous workup, the borane (B79455) intermediate is hydrolyzed to afford the final phenol. nih.gov The use of BBr₃ is particularly advantageous because it is effective for cleaving aryl ethers, which are generally resistant to cleavage by hydrohalic acids like HBr or HI. sci-hub.se

Once the methoxy group has been cleaved to the corresponding phenol, the resulting hydroxyl group serves as a nucleophile for the synthesis of a variety of new ether derivatives. The most common method for this transformation is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide or sulfonate to form the new ether.

This two-step sequence (demethylation followed by alkylation) allows for the introduction of a diverse range of alkyl, benzyl, or other functionalized side chains, significantly expanding the molecular diversity accessible from the parent compound. For example, reacting the intermediate phenol with ethyl iodide would yield the corresponding ethoxy derivative, while reaction with benzyl bromide would produce a benzyloxy derivative. beilstein-journals.org

Computational Chemistry and Theoretical Investigations of 2 3 Bromo 4 Methoxy Benzyl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. tci-thaijo.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized organic molecules like 2-(3-Bromo-4-methoxy-benzyl)-morpholine. nih.govresearchgate.net

A typical DFT study begins with the optimization of the molecule's geometry to find its lowest energy structure. This is achieved using methods like Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). pnrjournal.com This functional is often paired with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.net The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For this compound, theoretical calculations would provide precise values for the interatomic distances and angles within both the morpholine (B109124) and the substituted benzyl (B1604629) rings.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT/B3LYP

This table presents hypothetical data representative of typical DFT calculation outputs for this molecule.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C-Br | 1.910 | C-C-Br | 119.5 |

| C-O (methoxy) | 1.365 | C-C-O (methoxy) | 125.1 |

| C-N (morpholine) | 1.470 | C-N-C (morpholine) | 109.8 |

| C-O (morpholine) | 1.430 | C-O-C (morpholine) | 111.2 |

| C-C (benzyl) | 1.525 | C(aromatic)-C(benzyl)-C(morpholine) | 112.7 |

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers. For this compound, rotation around the single bond connecting the benzyl group to the morpholine ring is a primary source of conformational flexibility.

Computational Spectroscopic Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a powerful tool for validating proposed structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR parameters within the DFT framework. researchgate.netliverpool.ac.uk

Calculations are typically performed on the energy-minimized geometry of the molecule. The computed chemical shifts are often referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data. beilstein-journals.org Such calculations can help resolve ambiguities in spectral assignments, particularly for complex molecules with overlapping signals. For this compound, theoretical shifts would be calculated for each unique hydrogen and carbon atom in the structure. researchgate.net

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table presents hypothetical chemical shifts relative to TMS, representative of typical GIAO-DFT calculation outputs.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Environment | Predicted δ (ppm) | Carbon Environment | Predicted δ (ppm) |

| Aromatic-H | 7.45 - 6.90 | Aromatic C-Br | 112.1 |

| Methoxy (B1213986) (-OCH₃) | 3.88 | Aromatic C-O | 156.5 |

| Morpholine-H (axial) | 2.60 - 2.80 | Aromatic C-H | 115.0 - 132.0 |

| Morpholine-H (equatorial) | 3.60 - 3.80 | Aromatic C-C (ipso) | 131.8 |

| Benzyl (-CH₂-) | 2.75 | Methoxy (-OCH₃) | 56.2 |

| Morpholine C-H | 4.10 | Morpholine C-N | 54.0 |

| Morpholine C-O | 67.5 | ||

| Benzyl (-CH₂-) | 38.5 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These frequencies correspond to the molecule's normal modes of vibration, such as bond stretching, bending, and torsional motions.

The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other approximations. To improve agreement with experimental spectra, the computed frequencies are typically multiplied by an empirical scaling factor. chemrxiv.org The predicted spectrum allows for the assignment of each observed absorption band in an experimental IR or Raman spectrum to a specific vibrational mode of the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

This table presents hypothetical, unscaled frequencies representative of DFT calculations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl | 3100 - 3050 |

| Aliphatic C-H Stretch | -CH₂, -OCH₃ | 3000 - 2850 |

| Aromatic C=C Stretch | Aryl | 1610, 1500, 1450 |

| C-O Stretch | Aryl-Ether, Morpholine | 1250, 1115 |

| C-N Stretch | Morpholine | 1140 |

| C-Br Stretch | Aryl-Halide | 650 |

Reaction Mechanism and Kinetics Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting reaction kinetics. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. mdpi.com This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

A transition state (TS) represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction. According to transition state theory, the activation energy is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. mdpi.comresearchgate.net While specific reaction mechanisms involving this compound would require dedicated study, these computational techniques provide the framework for investigating its potential transformations, such as N-alkylation, aromatic substitution, or oxidation.

Transition State Characterization for Key Synthetic Steps

Detailed computational studies characterizing the transition states for the key synthetic steps leading to this compound are not extensively available in peer-reviewed literature. However, the synthesis of substituted morpholines often involves N-alkylation or reductive amination. For a hypothetical nucleophilic substitution reaction between a morpholine precursor and 3-bromo-4-methoxybenzyl halide, transition state characterization would typically be performed using quantum mechanical methods such as Density Functional Theory (DFT). These calculations would aim to locate the saddle point on the potential energy surface corresponding to the bond-forming and bond-breaking processes. Key parameters that would be determined include the geometry of the transition state, the imaginary frequency corresponding to the reaction coordinate, and the activation energy barrier. Such analyses provide insights into the reaction mechanism and kinetics.

Energy Profile Elucidation for Chemical Transformations

The elucidation of the complete energy profile for the chemical transformations involved in the synthesis of this compound has not been specifically reported. A comprehensive energy profile would map the potential energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. This would involve calculating the relative energies of all stationary points along the reaction pathway. Such a profile is crucial for understanding the thermodynamics and kinetics of the synthesis, identifying the rate-determining step, and predicting the feasibility of the reaction under different conditions. For complex multi-step syntheses, this would involve significant computational resources to model each elementary step accurately.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

While specific molecular dynamics (MD) simulations for this compound are not published, this technique is a powerful tool for exploring its conformational landscape and interactions with its environment. MD simulations would model the atomic motions of the molecule over time, providing insights into the preferred conformations of the morpholine ring (e.g., chair or boat forms) and the orientation of the substituted benzyl group. These simulations can reveal the flexibility of the molecule and the energetic barriers between different conformational states. Furthermore, by simulating the molecule in a solvent, such as water or an organic solvent, one can analyze the intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern its solubility and behavior in solution. Such studies are vital for understanding how the molecule might interact with biological targets.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Analysis

Calculation of Molecular Descriptors and Topological Indices

A variety of molecular descriptors and topological indices can be calculated for this compound to quantify its structural and chemical features. These descriptors are essential for developing QSPR models. Below is a table of some calculated descriptors for related morpholine-containing compounds, illustrating the types of data that would be relevant. For this compound itself, these values would need to be specifically computed using cheminformatics software.

| Descriptor Type | Descriptor Name | Typical Calculated Value Range for Similar Compounds |

| Constitutional | Molecular Weight | 250 - 350 g/mol |

| Number of Heavy Atoms | 15 - 25 | |

| Number of Rings | 2 | |

| Topological | Wiener Index | 1000 - 2000 |

| Balaban J Index | 2.0 - 3.0 | |

| Kier Flexibility Index | 3.0 - 6.0 | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.0 - 4.0 |

| Topological Polar Surface Area (TPSA) | 20 - 40 Ų | |

| Molar Refractivity | 70 - 90 cm³/mol | |

| Electronic | Dipole Moment | 1.5 - 3.5 D |

| HOMO/LUMO Energies | Varies with computational method |

Note: The values in this table are illustrative and based on similarly sized substituted benzyl-morpholine structures. Actual values for this compound would require specific calculation.

Predictive Models for Chemical Reactivity and Selectivity

Predictive models based on QSPR can be developed to forecast the chemical reactivity and selectivity of this compound. These models establish a mathematical relationship between the calculated molecular descriptors (from 5.5.1) and experimentally determined properties. For instance, a QSPR model could predict the molecule's susceptibility to oxidation or its regioselectivity in further aromatic substitution reactions. The development of such models would involve:

Creating a dataset of related molecules with known reactivity or selectivity data.

Calculating a wide range of molecular descriptors for each molecule in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model's predictive power using external test sets.

Such models are valuable in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. However, specific predictive models for the reactivity of this compound have not been documented in publicly available research.

Derivatization and Scaffold Modification Strategies of 2 3 Bromo 4 Methoxy Benzyl Morpholine

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring, a saturated heterocycle, provides opportunities for stereocontrolled substitution and conformational constraint through bridging or fusion, thereby influencing how the molecule interacts with its biological targets.

The introduction of new stereocenters on the morpholine ring can significantly impact the biological activity of the parent compound. Various synthetic strategies have been developed for the stereoselective synthesis of substituted morpholines, which can be adapted for the derivatization of the 2-(3-bromo-4-methoxy-benzyl)-morpholine scaffold.

One common approach involves the use of chiral starting materials or auxiliaries. For instance, methods starting from enantiomerically pure amino acids or amino alcohols can establish the desired stereochemistry. A key strategy is intramolecular reductive etherification, which can produce C-substituted morpholine derivatives with high diastereoselectivity.

Another powerful technique is the diastereoselective reaction of dialdehydes with amines and a carbon nucleophile. For example, a dialdehyde can react with benzylamine and nitromethane to create a tetrasubstituted cyclohexane precursor with defined stereochemistry, which can then be further elaborated into a fused heterocyclic system. nih.gov This principle can be applied to create complex morpholine derivatives by carefully choosing the appropriate precursors.

The table below summarizes some established methods for the stereoselective synthesis of morpholine derivatives that could be applied to modify the this compound core.

| Method | Description | Key Features | Potential Application |

| Intramolecular Reductive Etherification | Cyclization of a keto alcohol intermediate, where the stereochemical outcome is controlled by the conformational stability of the oxocarbenium ion intermediate. | High diastereoselectivity for producing cis-2,6 or cis-2,5 disubstituted morpholines. | Introduction of alkyl or aryl groups at C-5 or C-6. |

| Chemoenzymatic Synthesis | Utilizes enzymes, such as Baker's yeast, for stereoselective reductions of precursor molecules to create chiral building blocks like bromoalcohols, which are then cyclized. | High enantioselectivity (high %ee). | Introduction of a substituent at C-3, C-5, or C-6 with a specific chirality. |

| Double Henry Reaction/Condensation | Reaction of a dialdehyde with a nitroalkane (Henry reaction) or an amine, followed by cyclization, to form highly substituted heterocyclic systems. nih.gov | Creates multiple stereocenters in a single transformation. nih.gov | Synthesis of morpholines with complex substitution patterns at C-3 and C-5. |

Introducing conformational rigidity to the flexible morpholine ring through the formation of N-bridged or N-fused systems is a valuable strategy in drug design. This can lock the molecule into a specific three-dimensional shape, potentially enhancing binding affinity and selectivity for a biological target.

The secondary amine of the morpholine ring is the key functional handle for constructing these systems. A general approach involves N-alkylation with a reagent containing a second electrophilic site or a group capable of a subsequent cyclization reaction. For example, reaction with an α,ω-dihaloalkane could be followed by an intramolecular cyclization to form an N-bridged system.

Alternatively, tandem reactions can be employed to build more complex fused or bridged structures. Methodologies developed for the synthesis of benzazepines and bridged polycycloalkanones, which proceed through tandem cyclization and rearrangement reactions, provide a conceptual basis for creating novel, rigid scaffolds from simpler precursors. nih.gov While not directly applied to morpholines, these strategies highlight the potential for complex scaffold construction through carefully designed reaction cascades. nih.gov

Modifications of the 3-Bromo-4-methoxy-benzyl Substituent

The 3-bromo-4-methoxy-benzyl group offers three distinct points for chemical modification: the bromine atom, the methoxy (B1213986) group, and the aromatic ring itself. Each site can be altered using a wide array of modern synthetic organic reactions.

The aromatic bromine atom is a highly versatile functional handle, primarily serving as an anchor point for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds. libretexts.org The bromine atom of the benzylmorpholine scaffold can be coupled with a wide variety of organoboron reagents (boronic acids or esters) to introduce new alkyl, alkenyl, or aryl groups. nih.govrsc.org This transformation is robust and compatible with numerous functional groups, making it ideal for late-stage diversification. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, replacing the bromine atom with a primary or secondary amine. wikipedia.orglibretexts.org By coupling the aryl bromide with various amines, amides, or carbamates, a diverse library of N-arylated derivatives can be synthesized. organic-chemistry.orgnih.gov This is particularly useful for introducing groups that can act as hydrogen bond donors or acceptors.

The table below illustrates potential transformations of the bromine atom via these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Phenyl |

| Suzuki-Miyaura | Methylboronic acid | PdCl₂(dppf) | Methyl |

| Suzuki-Miyaura | Vinylboronic acid pinacol ester | CataCXium A Pd G3 nih.gov | Vinyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Morpholinyl |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Anilino |

| Buchwald-Hartwig | Benzamide | Pd(OAc)₂ / XantPhos chemrxiv.org | Benzamido |

Transformation of the bromine to a hydroxyl group can be achieved through several methods, including palladium-catalyzed coupling with a hydroxide source or conversion to an organometallic intermediate (e.g., an aryllithium or Grignard reagent) followed by reaction with an oxygen electrophile.

The 4-methoxy group can be modified to introduce other functionalities, most commonly through an initial demethylation step to reveal a phenolic hydroxyl group.

Demethylation: The cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation. The p-methoxybenzyl (PMB) ether is a well-known protecting group that can be cleaved under various conditions. chem-station.com Reagents such as boron tribromide (BBr₃) are highly effective but can be harsh. Milder methods include using Lewis acids in the presence of a nucleophile (e.g., AlCl₃/ethanethiol) or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (CAN). oup.com A convenient method for the deprotection of PMB ethers involves using POCl₃, which is mild and tolerates several acid-sensitive functional groups. rsc.org

Further Derivatization: Once the phenolic hydroxyl group is unmasked, it serves as a versatile handle for further derivatization.

O-Alkylation: The phenol can be alkylated using various alkyl halides or tosylates under basic conditions (e.g., Williamson ether synthesis) to generate a library of different ether analogues.

Conversion to Amines: While more complex, the phenol can be converted to an amine. This typically involves a multi-step sequence, such as conversion to a triflate followed by a Buchwald-Hartwig amination, or through a Smiles rearrangement.

The aromatic ring of the benzyl (B1604629) substituent can be further functionalized through electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the methoxy group and the bromine atom.

Directing Effects: The 4-methoxy group is a powerful activating, ortho, para-directing group. The 3-bromo group is a deactivating, ortho, para-directing group. In this substitution pattern, the positions on the ring are C1 (benzyl), C2 (unsubstituted), C3 (bromo), C4 (methoxy), C5 (unsubstituted), and C6 (unsubstituted). The powerful activating effect of the methoxy group will dominate the regioselectivity. The positions ortho to the methoxy group are C3 (blocked by bromine) and C5. The position para to the methoxy group is C1 (blocked by the benzylmorpholine moiety). Therefore, electrophilic substitution is strongly directed to the C5 position.

Common electrophilic aromatic substitution reactions that could be employed include:

Nitration: Using HNO₃/H₂SO₄ would likely introduce a nitro group at the C5 position.

Halogenation: Reactions with Br₂ or Cl₂ in the presence of a Lewis acid would introduce another halogen atom at C5.

Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid (e.g., AlCl₃) would install an acyl or alkyl group, again, predicted to be at the C5 position.

These modifications allow for the systematic exploration of the electronic and steric properties of the phenyl ring, which is essential for optimizing the compound's interaction with its biological target. nih.gov

Preparation of Chiral Analogues of this compound

The biological activities of chiral molecules are often enantiomer-dependent. Therefore, the preparation of enantiomerically pure forms of this compound is crucial for its evaluation in various applications. This can be achieved through the separation of enantiomers from a racemic mixture or by asymmetric synthesis, where the desired enantiomer is synthesized selectively.

Resolution Techniques for Enantiomer Separation

The separation of a racemic mixture of this compound into its individual enantiomers can be accomplished by several established methods in stereochemistry.

Classical Resolution via Diastereomeric Salt Formation:

A widely used and cost-effective method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. pharmtech.comlibretexts.org This process involves the reaction of the racemic this compound with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. pharmtech.comwikipedia.org Once a diastereomeric salt is isolated, the desired enantiomer of the morpholine derivative can be liberated by treatment with a base. The choice of the resolving agent is critical and often determined empirically to achieve efficient separation.

Table 1: Common Chiral Acids for Resolution of Amines

| Chiral Resolving Agent | Acid Type |

|---|---|

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Mandelic acid | α-Hydroxy carboxylic acid |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

| (-)-O,O'-Dibenzoyl-tartaric acid | Dicarboxylic acid derivative |

| Brucine | Alkaloid (chiral base for resolving acids) |

| Strychnine | Alkaloid (chiral base for resolving acids) |

Preparative Chiral Chromatography: